molecular formula C10H10N2O B13876683 2-(1,6-Naphthyridin-2-yl)ethanol

2-(1,6-Naphthyridin-2-yl)ethanol

Cat. No.: B13876683
M. Wt: 174.20 g/mol
InChI Key: GBBZDMARQRENSV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(1,6-Naphthyridin-2-yl)ethanol is a heterocyclic compound that belongs to the naphthyridine family. Naphthyridines are known for their diverse biological activities and applications in medicinal chemistry. This compound features a naphthyridine ring fused with an ethanol group, making it a versatile molecule for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,6-Naphthyridin-2-yl)ethanol typically involves the reaction of 2-chloro-1,6-naphthyridine with ethylene glycol in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions, leading to the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings, with optimization for yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(1,6-Naphthyridin-2-yl)ethanol undergoes various chemical reactions, including:

    Oxidation: The ethanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The naphthyridine ring can be reduced under specific conditions to form dihydro derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro position if present.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products

    Oxidation: 2-(1,6-Naphthyridin-2-yl)acetaldehyde or 2-(1,6-Naphthyridin-2-yl)acetic acid.

    Reduction: Dihydro-2-(1,6-Naphthyridin-2-yl)ethanol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(1,6-Naphthyridin-2-yl)ethanol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(1,6-Naphthyridin-2-yl)ethanol is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through its naphthyridine ring. The ethanol group may also play a role in enhancing its solubility and bioavailability.

Comparison with Similar Compounds

Similar Compounds

    1,6-Naphthyridine: A parent compound with similar biological activities.

    2-(1,8-Naphthyridin-2-yl)ethanol: Another isomer with distinct properties.

    2-(1,5-Naphthyridin-2-yl)ethanol: Known for its unique chemical reactivity.

Uniqueness

2-(1,6-Naphthyridin-2-yl)ethanol stands out due to its specific substitution pattern, which imparts unique chemical and biological properties

Properties

Molecular Formula

C10H10N2O

Molecular Weight

174.20 g/mol

IUPAC Name

2-(1,6-naphthyridin-2-yl)ethanol

InChI

InChI=1S/C10H10N2O/c13-6-4-9-2-1-8-7-11-5-3-10(8)12-9/h1-3,5,7,13H,4,6H2

InChI Key

GBBZDMARQRENSV-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NC2=C1C=NC=C2)CCO

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.